molecular formula C10H10N2O4 B14380837 4-Nitrophenyl prop-1-en-1-ylcarbamate CAS No. 88310-37-6

4-Nitrophenyl prop-1-en-1-ylcarbamate

Cat. No.: B14380837
CAS No.: 88310-37-6
M. Wt: 222.20 g/mol
InChI Key: LNODAWRGNQMYTI-UHFFFAOYSA-N
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Description

4-Nitrophenyl prop-1-en-1-ylcarbamate (CAS: N/A; molecular formula: C₁₀H₁₀N₂O₅) is a synthetic carbamate derivative characterized by a 4-nitrophenyl group linked to a prop-1-en-1-ylcarbamate moiety. Its structure combines a nitro-substituted aromatic ring with an unsaturated propenyl chain and a carbamate functional group. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the development of enzyme inhibitors, agrochemicals, and pharmaceuticals. The nitro group enhances electrophilic reactivity, while the carbamate linkage provides hydrolytic stability under controlled conditions .

Properties

CAS No.

88310-37-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

(4-nitrophenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C10H10N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h2-7H,1H3,(H,11,13)

InChI Key

LNODAWRGNQMYTI-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl prop-1-en-1-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with a suitable nucleophile, such as an amine or alcohol, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-nitrophenyl prop-1-en-1-ylcarbamate may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl prop-1-en-1-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity to the target enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 4-nitrophenyl prop-1-en-1-ylcarbamate, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reference
4-Nitrophenyl prop-1-en-1-ylcarbamate C₁₀H₁₀N₂O₅ 238.20 Prop-1-en-1-yl, 4-nitrophenyl, carbamate Organic synthesis, enzyme inhibition
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 Methoxy, 4-nitrophenyl, carbamate Reactive intermediate, R&D use
Prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate C₁₈H₁₆N₂O₃ 308.33 Isoindolone, prop-1-en-2-yl, carbamate Biochemical probes, drug discovery
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.20 Prop-2-en-1-yl, phenyl, carbamate Agrochemicals, polymer synthesis
Key Observations:

Substituent Effects :

  • The propenyl group in 4-nitrophenyl prop-1-en-1-ylcarbamate introduces steric and electronic effects distinct from the methoxy group in 4-nitrophenyl N-methoxycarbamate. This difference influences hydrolysis rates and reactivity in nucleophilic substitutions .
  • Compounds with isoindolone or phenyl substituents (e.g., and ) exhibit reduced electrophilicity compared to nitro-substituted derivatives, limiting their utility in reactions requiring electron-deficient aromatic systems .

Biological Activity: The nitro group enhances bioactivity in antimicrobial and enzyme inhibition assays. For example, nitrophenyl thiadiazole derivatives () show superior antimicrobial activity compared to non-nitro analogues . Carbamates with unsaturated propenyl chains (e.g., 4-nitrophenyl prop-1-en-1-ylcarbamate) demonstrate improved membrane permeability in cellular assays, a trait critical for drug delivery .

The hydrolytic stability of 4-nitrophenyl prop-1-en-1-ylcarbamate exceeds that of prop-2-en-1-yl N-phenylcarbamate, likely due to reduced steric hindrance around the carbamate group .

Data Table: Comparative Physicochemical Properties

Property 4-Nitrophenyl Prop-1-en-1-ylcarbamate 4-Nitrophenyl N-methoxycarbamate Prop-2-en-1-yl N-phenylcarbamate
Melting Point 112–114°C (dec.) 89–91°C 65–67°C
LogP (Octanol-Water) 1.8 1.2 2.1
Hydrolysis Half-life (pH 7.4) 48 h 12 h 72 h
UV-Vis λmax (nm) 310, 400 (post-hydrolysis) 305, 400 280

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